![molecular formula C13H6F3NO B6376476 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261983-49-6](/img/structure/B6376476.png)
3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95%
Overview
Description
3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% (3-C5TF) is an organosulfur compound that has recently been used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 206.14 g/mol and a melting point of 113.2 °C. 3-C5TF has a wide range of uses in the laboratory and has been used in a variety of research studies due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can act as a proton acceptor. This allows it to catalyze a variety of organic reactions. Additionally, 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% can also act as a nucleophile, meaning that it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% are not yet fully understood. However, it is believed that the compound can act as a proton acceptor and can catalyze a variety of organic reactions. Additionally, it is thought that 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% may be able to interact with enzymes and proteins in the body, though this has yet to be confirmed.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of organic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% can be toxic if mishandled and should be handled with care.
Future Directions
There are a variety of potential future directions for research involving 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95%. First, more research could be done to better understand the biochemical and physiological effects of the compound. Additionally, more research could be done to explore the potential applications of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% in various fields, such as medicine, agriculture, and materials science. Furthermore, research could be done to explore the potential of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% as a catalyst for other organic reactions, such as the Wittig reaction and the Stille reaction. Finally, research could be done to explore the potential of 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% as an inhibitor of enzymes and proteins in the body.
Synthesis Methods
3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized through a simple two-step process. First, trifluoromethylbenzene is reacted with sodium cyanide in aqueous solution to form 3-cyano-5-(2,4,6-trifluorophenyl)phenol. The reaction is carried out at room temperature and the product is then isolated and purified by recrystallization.
Scientific Research Applications
3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, 3-Cyano-5-(2,4,6-trifluorophenyl)phenol, 95% has been used as a catalyst in organic reactions, such as the Heck reaction, the Suzuki reaction, and the Sonogashira reaction.
properties
IUPAC Name |
3-hydroxy-5-(2,4,6-trifluorophenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO/c14-9-4-11(15)13(12(16)5-9)8-1-7(6-17)2-10(18)3-8/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCZYYGFGCFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(C=C(C=C2F)F)F)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684832 | |
Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261983-49-6 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′,4′,6′-trifluoro-5-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',6'-Trifluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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